2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-5-1-2-6-16(15)22-9-11-23(12-10-22)18-14(13-25)19(26)24-8-4-3-7-17(24)21-18/h1-8,13H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIHKSVOASGEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C(=O)N4C=CC=CC4=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid, followed by further functionalization steps . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl-piperazine derivatives and pyrido[1,2-a]pyrimidine analogs. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl derivatives and other pyrido[1,2-a]pyrimidine-based molecules .
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates a piperazine ring, a fluorophenyl group, and a pyrido[1,2-a]pyrimidine core, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The compound's IUPAC name is indicative of its intricate structure, which can be represented as follows:
Key Features
- Piperazine Ring : Known for its role in various pharmacological activities.
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Pyrido[1,2-a]pyrimidine Core : Associated with various therapeutic activities.
The biological activity of the compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : It can act on various receptors, potentially influencing signal transduction pathways.
Antidepressant and Antipsychotic Effects
Research indicates that compounds with similar structures exhibit antidepressant and antipsychotic properties. For instance, derivatives of piperazine have been evaluated for their ability to modulate serotonin and dopamine receptors. The presence of the fluorophenyl moiety may enhance these effects by improving receptor binding affinity.
In Vitro Studies
A series of in vitro studies have demonstrated the potential efficacy of this compound against specific targets:
| Study | Target | Result |
|---|---|---|
| MAO-B | IC50 = 0.013 µM (most potent inhibitor) | |
| L929 Cells | Cytotoxicity assessed; T3 showed significant effects at higher concentrations |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- MAO Inhibition : In a study involving piperazine derivatives, compounds were synthesized and tested for monoamine oxidase (MAO) inhibitory activities. The results suggested that structural modifications significantly affect potency.
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of related pyridazinone derivatives on L929 cells. The findings indicated that certain substitutions could enhance selectivity and reduce cytotoxicity.
Comparative Analysis
To understand the unique properties of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-piperazine | Piperazine core | Antidepressant effects |
| 3-(methylthio)-4H-pyrido[1,2-a]pyrimidin | Pyrido-pyrimidine core | Anticancer activity |
| 5-(thiazol-2-yl)-thiazolidinone | Thiazolidinone structure | Antimicrobial properties |
The unique combination of functional groups in the queried compound may provide synergistic effects that enhance its pharmacological profile compared to similar compounds.
Q & A
Basic: What are the key synthetic challenges in preparing 2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde?
The synthesis involves multi-step reactions requiring precise control of substituent compatibility and reaction conditions. Critical steps include:
- Piperazine ring functionalization : Introducing the 2-fluorophenyl group to the piperazine moiety without side reactions (e.g., over-alkylation or oxidation) .
- Pyrido-pyrimidine core assembly : Condensation reactions under controlled pH and temperature to avoid decomposition of the aldehyde group at position 3 .
- Purification challenges : Use of column chromatography with gradients (e.g., ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the final product .
Basic: How is the purity of this compound validated in academic research?
Purity validation employs:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >98% purity .
- NMR spectroscopy : ¹H/¹³C NMR to verify structural integrity, focusing on the aldehyde proton (δ 9.8–10.2 ppm) and fluorophenyl aromatic signals .
- Mass spectrometry (HRMS) : Accurate mass determination to rule out byproducts (e.g., m/z calculated for C₂₁H₁₈FN₅O₂: 399.14) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., receptor binding vs. cellular assays) may arise from:
- Solubility differences : Use of DMSO vs. aqueous buffers can alter bioavailability. Optimize solvent systems (e.g., PEG-400/water) for in vitro assays .
- Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
SAR strategies include:
- Piperazine modifications : Replace 2-fluorophenyl with 2-chloro or 2-methoxy groups to assess steric/electronic effects on receptor binding .
- Aldehyde substitution : Convert the aldehyde to a hydroxymethyl or carboxylic acid group to improve solubility or reduce reactivity .
- Pyrido-pyrimidine core rigidity : Introduce methyl groups at positions 7 or 9 to evaluate conformational effects on target engagement .
Basic: What analytical methods characterize this compound’s stability under storage conditions?
Stability studies use:
- Accelerated degradation tests : Exposure to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, monitored via HPLC .
- pH-dependent stability : Incubation in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
- X-ray crystallography : To assess crystallinity changes impacting shelf life .
Advanced: How do computational models predict this compound’s interaction with CNS targets?
In silico approaches include:
- Molecular docking : Simulate binding to serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) using AutoDock Vina, focusing on piperazine and fluorophenyl interactions .
- MD simulations : Analyze stability of receptor-ligand complexes over 100 ns trajectories (e.g., GROMACS) to prioritize in vitro testing .
- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and BBB permeability .
Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?
Recommended models:
- Rodent pharmacokinetics : Single-dose IV/PO administration in Sprague-Dawley rats with LC-MS/MS plasma analysis (T₁/₂, Cₘₐₓ, AUC) .
- Tissue distribution : Radiolabeled compound (¹⁴C) to track accumulation in brain, liver, and kidneys .
- CYP inhibition assays : Human liver microsomes to identify metabolic interactions (e.g., CYP3A4/2D6) .
Basic: What spectroscopic techniques confirm the regioselectivity of the piperazine substitution?
Regioselectivity is validated via:
- NOESY NMR : Correlate spatial proximity between the fluorophenyl group and pyrido-pyrimidine protons .
- IR spectroscopy : Monitor N-H stretching (3300–3500 cm⁻¹) to confirm piperazine ring closure .
- X-ray diffraction : Resolve crystal structures to unambiguously assign substitution patterns .
Advanced: How can contradictory cytotoxicity data in cancer cell lines be reconciled?
Potential resolutions:
- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) to identify threshold effects .
- Cell line authentication : STR profiling to rule out cross-contamination .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map off-target pathways .
Basic: What are the safety protocols for handling this compound in lab settings?
Safety measures include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
